molecular formula C12H17N B184556 2-Benzylpiperidine CAS No. 32838-55-4

2-Benzylpiperidine

Cat. No.: B184556
CAS No.: 32838-55-4
M. Wt: 175.27 g/mol
InChI Key: ITXCORRITGNIHP-UHFFFAOYSA-N
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Description

2-Benzylpiperidine is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is approximately one-twentieth as potent. The compound primarily boosts norepinephrine levels with minimal effects on dopamine levels. Its main use is as a synthetic intermediate in the manufacture of other drugs .

Biochemical Analysis

Biochemical Properties

2-Benzylpiperidine plays a role in biochemical reactions primarily by interacting with neurotransmitter transporters. It has been shown to boost norepinephrine levels to a similar extent as d-amphetamine, but it has a much lower effect on dopamine levels . The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This selective interaction suggests that this compound may influence biochemical pathways involving norepinephrine more significantly than those involving dopamine.

Cellular Effects

The effects of this compound on various cell types and cellular processes are primarily related to its stimulant properties. It has been observed to increase norepinephrine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism . Its impact on dopamine levels is minimal, which may limit its effects on certain cellular functions that are heavily dependent on dopamine signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to neurotransmitter transporters. It has a high affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft . This binding interaction inhibits the reuptake of norepinephrine, thereby enhancing its signaling. The compound’s low affinity for the dopamine transporter results in minimal inhibition of dopamine reuptake, which explains its limited effect on dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable, but its effects may diminish over extended periods due to metabolic degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily enhances norepinephrine signaling, leading to increased alertness and cognitive function . At higher doses, it may cause adverse effects such as increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative degradation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for the norepinephrine transporter facilitates its uptake into cells where it can exert its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the norepinephrine transporter to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base. The mixture is usually refluxed to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and large-scale production of the compound with high yields and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated benzylpiperidine derivatives, nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

2-Benzylpiperidine has several scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and organic compounds.

    Biology: The compound is studied for its effects on neurotransmitter levels, particularly norepinephrine.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not widely used as a medication.

    Industry: It is utilized in the synthesis of other chemical compounds and materials

Comparison with Similar Compounds

Uniqueness: 2-Benzylpiperidine is unique due to its selective action on norepinephrine levels with minimal effects on dopamine. This makes it less potent as a stimulant compared to other compounds like methylphenidate and desoxypipradrol. Its primary use as a synthetic intermediate also sets it apart from other stimulants that are used therapeutically .

Properties

IUPAC Name

2-benzylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871372
Record name 2-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32838-55-4
Record name 2-Benzylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BENZYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?

A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.

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